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Compound of Interest

Compound Name: 4-Bromo-1-phenylhexan-1-one

Cat. No.: B8066384

Get Quote

Technical Profile: 1-(4-Bromophenyl)hexan-1-
one

CAS Registry Number: 7295-46-7 Synonyms: 4'-Bromohexanophenone; p-
Bromohexanophenone; 1-(4-Bromo-phenyl)-hexan-1-one.[1][2]

Executive Summary

1-(4-Bromophenyl)hexan-1-one is an aromatic ketone characterized by a six-carbon alkyl chain
and a para-substituted bromine atom on the phenyl ring.[1] It serves as a versatile scaffold in
drug discovery and materials science. Its dual functionality—the electrophilic carbonyl group
and the nucleophile-susceptible aryl bromide—allows for orthogonal functionalization
strategies.[1] It is widely employed as a precursor for liquid crystals, conducting polymers, and
pharmaceutical intermediates (e.qg., via Suzuki-Miyaura cross-coupling).[1]

Chemical Identity & Physicochemical Properties[1]
[31[4][5][6]

Nomenclature Clarification
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Critical Distinction: The name "4-Bromo-1-phenylhexan-1-one" can be ambiguous.

o CAS 7295-46-7 refers to the ring-substituted isomer: 1-(4-bromophenyl)hexan-1-one.[1][3]

e The chain-substituted isomer (4-bromo-1-phenylhexan-1-one) is structurally distinct and

possesses different reactivity.[1]

e This guide focuses on the CAS-verified structure: 1-(4-bromophenyl)hexan-1-one.[1][3]

Property Data Table[1][7][8]

Property Value Note
Molecular Formula C12H1sBrO
Molecular Weight 255.15 g/mol
Clear to pale yellow liquid / MP is near RT; often
Appearance _ ,
Low-melting solid supercools.[1]
Boiling Point ~280°C (at 760 mmHg) Predicted
Density 1.18 g/cm3 at 25°C
- Soluble in DCM, EtOAc, Lipophilic character (LogP ~4.
Solubility )
Ethanol; Insoluble in Water [1]5)
CCCCCC(=0)C1=CC=C(Br)C
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Synthetic Pathways (Mechanistic Insight)

The primary industrial and laboratory route to 1-(4-bromophenyl)hexan-1-one is Friedel-Crafts

Acylation.[1] This pathway is preferred for its atom economy and the availability of reagents.

Protocol: Friedel-Crafts Acylation

Reagents: Bromobenzene (Substrate), Hexanoyl Chloride (Acylating Agent), Aluminum

Chloride (Lewis Acid Catalyst). Solvent: Dichloromethane (DCM) or excess Bromobenzene.
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 Activation: AICIs complexes with hexanoyl chloride to generate the electrophilic acylium ion
[CH3(CH2)aC=0]".

» Electrophilic Attack: The acylium ion attacks the para-position of bromobenzene. Note: The
bromine atom is ortho/para directing but deactivating. However, steric hindrance from the
bulky acyl group and the bromine atom heavily favors para-substitution.

o Aromatization: The intermediate sigma complex loses a proton to restore aromaticity.

» Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the free ketone.
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Figure 1: Mechanistic pathway for the synthesis of 1-(4-bromophenyl)hexan-1-one via Friedel-
Crafts acylation.

Reactivity Profile & Drug Design Applications[1]

This compound acts as a bifunctional scaffold. In drug development, it allows for "divergent
synthesis"—creating libraries of analogs by modifying either the ketone tail or the aromatic
head.

A. Aryl Bromide Functionalization (The "Head")

The C-Br bond is a prime handle for Palladium-catalyzed cross-coupling reactions.[1]

» Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ketones.[1] This is
crucial for extending the aromatic system, common in liquid crystals and kinase inhibitors.

e Buchwald-Hartwig Amination: Substitution of Br with amines allows the introduction of
nitrogen heterocycles.[1]
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B. Ketone Functionalization (The "Tail")

¢ Alpha-Functionalization: The alpha-methylene group (adjacent to C=0) is acidic.[1] It can be
brominated (using Brz) to form 2-bromo-1-(4-bromophenyl)hexan-1-one, a precursor for
aminoketone synthesis.[1]

¢ Reduction: Reduction with NaBHa4 yields the secondary alcohol, 1-(4-bromophenyl)hexan-1-
ol, introducing a chiral center useful for asymmetric synthesis.[1]

C. Self-Validating Workflow: Suzuki Coupling

Objective: Synthesize a biaryl derivative for SAR (Structure-Activity Relationship) study.

e Mix: 1 eq CAS 7295-46-7, 1.2 eq Phenylboronic acid, 0.05 eq Pd(PPhs)a.

Base: Add 2 eq K2COs (aq).

Solvent: Toluene/Ethanol (4:1).

Reflux: Heat to 90°C under N2 for 12h.

Validation: Monitor disappearance of starting material (Rf ~0.6 in Hexane/EtOAc 9:1) and
appearance of fluorescent biaryl product.
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Figure 2: Divergent reactivity map showing three primary transformation pathways for drug
discovery.[1]

Analytical Characterization (Predicted)
For researchers validating the identity of synthesized or purchased material:
e 'HNMR (400 MHz, CDCls):

o 0 7.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Carbonyl.

o

0 7.60 (d, J=8.5 Hz, 2H): Aromatic protons ortho to Bromine.

o

0 2.93 (t, J=7.2 Hz, 2H): Alpha-methylene (-CH2-C=0).[1]

[¢]

0 1.74 (m, 2H): Beta-methylene.[1]

[e]

0 1.35 (m, 4H): Gamma/Delta-methylenes.[1]

o

0 0.90 (t, 3H): Terminal methyl group.

¢ IR Spectrum: Strong C=0 stretch at ~1685 cm~1 (aryl ketone); C-Br stretch at ~1070 cm~1.
[1]

Safety & Handling (SDS Highlights)

Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[1]
o Causes serious eye irritation.
Eye Irritation H319
[4]
May cause respiratory
STOT-SE H335

irritation.[1]

Handling Protocol:
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¢ Engineering Controls: Use only in a chemical fume hood.
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

o Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture
absorption.

» Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous
organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8066384/docs#4-bromo-1-phenylhexan-1-one-cas-
7295-46-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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